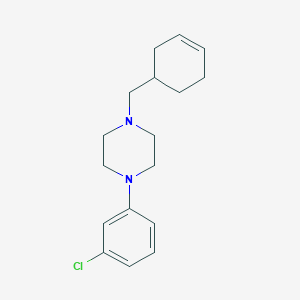![molecular formula C20H20N4O3 B5318810 4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5318810.png)
4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a pyrazole ring and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 3,4,5-trimethoxyphenylhydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole core.
Benzimidazole Formation: The next step involves the formation of the benzimidazole ring. This is typically done by reacting o-phenylenediamine with a carboxylic acid derivative under oxidative conditions.
Coupling Reaction: Finally, the pyrazole and benzimidazole rings are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor with a similar trimethoxyphenyl group.
Podophyllotoxin: Another compound with anti-cancer properties that targets microtubules.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness
4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole is unique due to its specific combination of a benzimidazole core and a pyrazole ring, which may confer distinct biological activities and selectivity compared to other similar compounds .
特性
IUPAC Name |
4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-11-6-5-7-14-17(11)23-20(22-14)13-10-21-24-18(13)12-8-15(25-2)19(27-4)16(9-12)26-3/h5-10H,1-4H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCQJFAWMGDSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3=C(NN=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5318729.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318736.png)
![7-{[2-(4-pyridinyl)-5-pyrimidinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318777.png)



![4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5318805.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5318820.png)
![prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318827.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-N-methylnicotinamide](/img/structure/B5318836.png)

